(R)-2-(Boc-amino)-5-cyclopentylpentanoic acid
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Overview
Description
(R)-2-(Boc-amino)-5-cyclopentylpentanoic acid is a chiral amino acid derivative with a cyclopentyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-(Boc-amino)-5-cyclopentylpentanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Formation of the cyclopentyl group: The cyclopentyl group is introduced through a Grignard reaction or other suitable alkylation methods.
Coupling reaction: The protected amino acid is then coupled with the appropriate carboxylic acid derivative using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(R)-2-(Boc-amino)-5-cyclopentylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(R)-2-(Boc-amino)-5-cyclopentylpentanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R)-2-(Boc-amino)-5-cyclopentylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, leading to inhibition or activation of the target’s function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-5-cyclopentylpentanoic acid: Similar structure but lacks the tert-butoxycarbonyl group.
(2R)-5-cyclopentyl-2-aminopentanoic acid: Similar structure but lacks the tert-butoxycarbonyl group and has a different substitution pattern.
Uniqueness
(R)-2-(Boc-amino)-5-cyclopentylpentanoic acid is unique due to the presence of the tert-butoxycarbonyl group, which provides additional stability and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
(2R)-5-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-6-9-11-7-4-5-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLHITAPWSPJDH-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC1CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCC1CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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